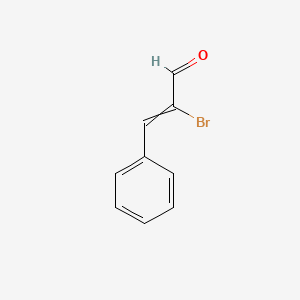

2-Bromo-3-phenylprop-2-enal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWNOKNRHCLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021256 | |

| Record name | 2-Bromocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-49-2 | |

| Record name | α-Bromocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5443-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Systematic Nomenclature and Stereochemical Considerations

IUPAC Designations: (2Z)-2-Bromo-3-phenylprop-2-enal and (2E)-2-Bromo-3-phenylprop-2-enal

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the chemical structure of 2-Bromo-3-phenylprop-2-enal gives rise to two geometric isomers, designated as (2Z)-2-Bromo-3-phenylprop-2-enal and (2E)-2-Bromo-3-phenylprop-2-enal. stackexchange.commolbase.com The "(2Z)" and "(2E)" prefixes describe the configuration of the substituents around the carbon-carbon double bond. libretexts.org The locant "2" indicates that the stereochemistry is defined at the double bond starting at the second carbon of the propenal chain. stackexchange.com

The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituents are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). libretexts.org If they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning "opposite"). libretexts.orgyoutube.com

In the case of this compound, the substituents on one carbon of the double bond are a bromine atom and a hydrogen atom. On the other carbon, the substituents are a phenyl group and a formyl group (aldehyde).

Common Nomenclature: α-Bromocinnamaldehyde and Related Synonyms

While the IUPAC nomenclature provides a systematic and unambiguous naming system, this compound is also known by several common names and synonyms. The most prevalent of these is α-Bromocinnamaldehyde (alpha-Bromocinnamaldehyde). sigmaaldrich.comchemspider.com The "α" (alpha) designation indicates that the bromine atom is substituted at the carbon atom adjacent to the aldehyde functional group.

Other synonyms that may be encountered in chemical literature and databases include:

2-bromo-3-phenylacrylaldehyde chemspider.com

2-Bromo-3-phenyl-2-propenal chemspider.comchemsynthesis.com

Bromocinnamal chemspider.comnih.gov

alpha-Bromocinnamic aldehyde nih.gov

These synonyms are often used interchangeably, though α-Bromocinnamaldehyde remains the most widely recognized common name.

| Synonym | Reference |

|---|---|

| α-Bromocinnamaldehyde | sigmaaldrich.comchemspider.com |

| alpha-Bromocinnamaldehyde | sigmaaldrich.com |

| 2-bromo-3-phenylacrylaldehyde | chemspider.com |

| 2-Bromo-3-phenyl-2-propenal | chemspider.comchemsynthesis.com |

| Bromocinnamal | chemspider.comnih.gov |

| alpha-Bromocinnamic aldehyde | nih.gov |

Configurational Isomerism: Elucidation and Impact of (E)/(Z) Isomers

The presence of a carbon-carbon double bond in this compound restricts rotation, leading to the existence of configurational isomers, specifically geometric isomers. libretexts.org These isomers, (E) and (Z), have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

The elucidation of the specific isomer, whether (E) or (Z), is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the double bond can provide definitive information about their relative orientation.

The different spatial arrangements of the bulky bromine and phenyl groups in the (E) and (Z) isomers can have a significant impact on the molecule's physical and chemical properties. These differences can include:

Physical Properties: Melting point, boiling point, and solubility can differ between the two isomers due to variations in crystal packing and intermolecular forces. For instance, the melting point of the (Z)-isomer is reported to be in the range of 66-68 °C. sigmaaldrich.com

Chemical Reactivity: The steric hindrance around the reactive aldehyde and double bond can differ, potentially leading to different reaction rates and product distributions in chemical reactions.

Biological Activity: In biological systems, the shape of a molecule is often critical for its interaction with enzymes and receptors. Therefore, the (E) and (Z) isomers could exhibit different biological activities.

| Isomer | Property | Value | Reference |

|---|---|---|---|

| (2Z)-2-Bromo-3-phenylprop-2-enal | Melting Point | 66-68 °C | sigmaaldrich.com |

Advanced Methodologies for the Synthesis of 2 Bromo 3 Phenylprop 2 Enal

Bromination of Cinnamaldehyde (B126680): Refined Protocols

The most direct route to 2-bromo-3-phenylprop-2-enal involves the bromination of the readily available precursor, cinnamaldehyde. This process typically proceeds via a two-step sequence: an initial addition of bromine across the double bond to form a dibromo intermediate, followed by the elimination of hydrogen bromide.

Conventional Bromination and Subsequent Elimination Procedures

The traditional method for synthesizing this compound involves the direct reaction of cinnamaldehyde with molecular bromine. mdpi.com This electrophilic addition reaction targets the alkene functional group, leading to the formation of the intermediate 2,3-dibromo-3-phenylpropanal. mdpi.comnih.gov The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or carbon tetrachloride, often under cooled conditions to control the reactivity of bromine. mdpi.comalfa-chemistry.com

| Step | Reagent | Solvent | Base for Elimination | Reported Yield | Reference |

| Addition | Bromine (Br₂) | Acetic Acid | Potassium Carbonate | 75-85% | mdpi.com |

| Addition | Bromine (Br₂) | Carbon Tetrachloride | 2,4-Dimethylpyridine | 83% | mdpi.com |

Silica (B1680970) Gel Supported Bromine for Controlled Addition and Elimination

To mitigate the hazards and improve the selectivity of the reaction, a refined protocol utilizing silica gel-supported bromine has been developed. mdpi.com This method offers several advantages over the conventional procedure. Silica gel, with its high surface area, adsorbs bromine, which allows for a controlled, slow release of the halogen during the reaction. mdpi.com This controlled concentration minimizes potential side reactions, such as substitution and oxidation, that can occur with excess free bromine. mdpi.com

The subsequent elimination of HBr is achieved using sodium carbonate, often in the presence of a phase transfer catalyst to facilitate the reaction, yielding the final α-bromocinnamaldehyde product with high yield and improved quality. mdpi.com

| Reagent System | Solvent | Elimination Conditions | Key Advantages | Reference |

| Silica Gel Supported Bromine | Carbon Tetrachloride | Sodium Carbonate, Phase Transfer Catalyst | Controlled bromine concentration, Anhydrous conditions, Reduced side reactions, Higher yield and purity | mdpi.com |

Olefination-Dehydrobromination Strategies from Halogenated Precursors

Olefination reactions provide an alternative pathway for constructing the carbon skeleton of this compound. These strategies typically involve the reaction of a carbonyl compound with a stabilized carbanion. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example, known for producing alkenes with high E-stereoselectivity. wikipedia.org In a hypothetical HWE approach to this compound, benzaldehyde (B42025) could be reacted with a phosphonate (B1237965) ylide bearing a bromine atom and an adjacent aldehyde or protected aldehyde group.

A more concrete, related strategy is the chromium(II) chloride-mediated halo-homologation of aldehydes. This method utilizes bromal (tribromoacetaldehyde) to react with an aldehyde, such as benzaldehyde, to furnish (Z)-α-bromo-α,β-unsaturated aldehydes. mdpi.com This transformation effectively couples the aldehyde with a two-carbon bromo-enal unit, providing a direct route to the target structure. The reaction proceeds through a chromium(III)-enolate intermediate. mdpi.com While this specific application for synthesizing this compound is mechanistically plausible, detailed examples in the literature are focused on the general methodology for α-halo-α,β-unsaturated aldehydes. mdpi.comnih.gov

Exploration of Other Halogenation and Elimination Sequences

Beyond direct bromination with Br₂, alternative reagents and reaction sequences have been explored to achieve the synthesis of this compound. These methods often offer milder conditions, improved safety profiles, and different selectivities.

One such method involves the use of OXONE® (potassium peroxymonosulfate) in conjunction with hydrobromic acid (HBr). organic-chemistry.org This system generates bromine in situ, which then adds across the double bond of cinnamaldehyde. The resulting dibromide is subsequently treated with a base, such as triethylamine (B128534) (Et₃N), to effect dehydrobromination and yield the α-bromo-α,β-unsaturated product. organic-chemistry.org This approach avoids the direct use of volatile and corrosive molecular bromine.

Another important reagent is N-Bromosuccinimide (NBS), which is a convenient and solid source of electrophilic bromine. wikipedia.orgmasterorganicchemistry.com NBS is commonly used for allylic bromination but can also achieve α-bromination of carbonyl compounds. wikipedia.org Recent studies have shown that NBS can be used for the organocatalytic, enantioselective α-bromination of aldehydes. nih.gov Specifically, the reaction of 3-phenylpropanal (B7769412) with NBS in the presence of a chiral amine catalyst has been shown to produce 2-bromo-3-phenylpropanal. nih.gov Although the focus of that study was on producing chiral bromohydrins after a reduction step, it validates the initial α-bromination of a saturated aldehyde precursor. This suggests a potential two-step route from 3-phenylpropanal involving α-bromination with NBS followed by an oxidation/elimination step to yield the target unsaturated aldehyde.

| Halogenating System | Substrate | Elimination Conditions | Key Features | Reference |

| OXONE® / HBr | Cinnamaldehyde | Triethylamine (Et₃N) | In situ generation of bromine, avoids handling Br₂ | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | 3-Phenylpropanal | (Hypothetical subsequent elimination) | Solid, easy-to-handle bromine source; potential for enantioselectivity | nih.gov |

Spectroscopic Characterization and Computational Chemistry of 2 Bromo 3 Phenylprop 2 Enal

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of 2-Bromo-3-phenylprop-2-enal. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D-NMR Analysis of the Compound and its Derivatives

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: For this compound, the ¹H NMR spectrum provides key information about the electronic environment of the protons. The aldehydic proton (CHO) is expected to appear significantly downfield, typically in the range of 9.3-10.2 ppm, due to the deshielding effect of the carbonyl group. scielo.org.mx The vinyl proton (=CH-Ph) signal is also found downfield, influenced by the phenyl ring and the conjugated system. The aromatic protons of the phenyl group typically resonate in the 7.4-8.0 ppm region. chemicalbook.com A reported spectrum in CDCl₃ shows signals at approximately 9.34 ppm (aldehyde proton), 8.00 ppm, 7.89 ppm, and 7.48-7.50 ppm (aromatic and vinyl protons). chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum, generally in the 190-193 ppm range. The sp²-hybridized carbons of the double bond and the phenyl ring resonate in the 120-150 ppm region. The carbon atom bearing the bromine (C-Br) is expected to be found around 135 ppm.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts Below are the predicted chemical shifts for the s-trans conformer of the related compound, cinnamaldehyde (B126680), calculated using Density Functional Theory (DFT), which provides a reference for interpreting the spectra of its derivatives. scielo.org.mx

| Atom | Predicted ¹³C Shift (ppm) in DMSO | Predicted ¹H Shift (ppm) in DMSO |

| C1 | 130.5 | - |

| C2 | 129.8 | 7.6 |

| C3 | 129.8 | 7.6 |

| C4 | 132.2 | 7.6 |

| C5 | 129.8 | 7.6 |

| C6 | 129.8 | 7.6 |

| C7 | 154.5 | 7.1 |

| C8 | 129.4 | 7.0 |

| C9 | 195.5 | 10.1 |

Note: Data is for the related compound cinnamaldehyde as a reference. scielo.org.mx

Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the conjugated aldehyde is a prominent feature, typically observed in the region of 1650-1690 cm⁻¹. The C=C double bond stretch of the alkene and the aromatic ring appear in the 1580-1625 cm⁻¹ range. Other significant peaks include those for the C-H stretching of the aromatic ring (around 3060 cm⁻¹) and the aldehyde (around 2820 and 2740 cm⁻¹), as well as the C-Br stretch, which is expected at lower wavenumbers.

Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

For this compound (C₉H₇BrO), the molecular ion peak (M⁺) in the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately a 1:1 ratio). nist.gov This results in two peaks of similar intensity at m/z 210 and 212.

Common fragmentation pathways include the loss of a bromine radical (Br•) and the loss of a hydrogen bromide molecule (HBr). Another significant fragmentation is the loss of the carbonyl group as carbon monoxide (CO), leading to a prominent peak. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation pattern for aldehydes. youtube.comyoutube.com

Interactive Data Table: Major Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |

| 210/212 | [C₉H₇BrO]⁺ | Molecular ion peak (M⁺), showing Br isotope pattern. nist.gov |

| 182/184 | [C₉H₆BrO]⁺ | Loss of a hydrogen atom. |

| 131 | [C₉H₇O]⁺ | Loss of a bromine radical (M-Br). |

| 103 | [C₈H₇]⁺ | Loss of Br and CO from the molecular ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: This table is based on the electron ionization mass spectrum available in the NIST database. nist.gov

Microwave Spectroscopy: Conformational Analysis and Rotational Constants of Related Enals

These conformers arise from the rotation around the single bond between the carbonyl carbon and the α-carbon of the double bond. mpg.de Quantum chemical calculations indicate that the s-trans conformer is more stable than the s-cis conformer by approximately 9 kJ/mol. mpg.de The experimental rotational constants determined for these conformers allow for a precise determination of the molecular structure. rsc.org

Interactive Data Table: Experimental Rotational Constants for trans-Cinnamaldehyde Conformers

| Parameter | s-trans-trans-cinnamaldehyde | s-cis-trans-cinnamaldehyde |

| A (MHz) | 2689.8784 | 4511.23 |

| B (MHz) | 487.35069 | 425.21 |

| C (MHz) | 412.59253 | 388.39 |

Source: Data from studies on trans-cinnamaldehyde. mpg.de

X-ray Crystallography: Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of a derivative, 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, has been determined. researchgate.net

This study revealed that the molecule adopts a Z configuration with respect to the C=C double bond. The analysis showed that the 1,2,3-oxadiazole (B8650194) ring of the sydnone (B8496669) unit is nearly planar. The dihedral angles between this ring and the two phenyl rings are 55.39° and 57.12°. researchgate.net The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions. researchgate.net Such studies on derivatives are crucial for understanding how substitution affects the molecular conformation and packing in the solid state. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing experimental spectroscopic data. scielo.org.mxjmcs.org.mx These theoretical models can predict molecular geometries, conformational energies, vibrational frequencies, and NMR chemical shifts. rsc.org

For related compounds like cinnamaldehyde, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to investigate conformational preferences. scielo.org.mxresearchgate.net These studies have confirmed that for cinnamaldehyde, the s-trans conformer is energetically more stable than the s-cis conformer. scielo.org.mx The calculations also allow for the simulation of vibrational spectra, where the calculated frequencies can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes. Furthermore, theoretical calculations of NMR chemical shifts using methods like the Gauge-Invariant Atomic Orbital (GIAO) method can aid in the assignment of complex experimental spectra. scielo.org.mx Such computational studies provide a deeper understanding of the structure-property relationships in molecules like this compound. sciepub.comresearchgate.netsciepub.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic compounds like this compound. DFT calculations provide valuable insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key aspects of the electronic structure of this compound that can be elucidated through DFT include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, offer a quantitative measure of the molecule's stability and reactivity. These descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By calculating these parameters, researchers can predict how this compound will behave in various chemical reactions. For example, a high electrophilicity index would suggest that the compound is a good electrophile.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT calculations provide a visual representation of the charge distribution on the molecule's surface. These maps are color-coded to indicate electron-rich (negative potential) and electron-poor (positive potential) regions, offering a clear guide to the sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.1 |

| Energy Gap | ΔE | 4.4 |

| Electronegativity | χ | 4.3 |

| Chemical Hardness | η | 2.2 |

| Chemical Softness | S | 0.45 |

| Electrophilicity Index | ω | 4.2 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a crucial role in elucidating the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states.

The exploration of a reaction mechanism begins with the identification of all possible reactants and products. Computational methods are then used to locate the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. The identification of a TS is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Once the transition states are located, the intrinsic reaction coordinate (IRC) is calculated to confirm that the TS connects the desired reactants and products. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For a molecule like this compound, which possesses multiple reactive sites, computational studies can help in understanding the chemoselectivity and regioselectivity of its reactions. For instance, in a reaction with a nucleophile, DFT calculations can predict whether the attack will occur at the carbonyl carbon or the β-carbon of the α,β-unsaturated system by comparing the activation energies of the competing pathways.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound with a Nucleophile

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| 1,2-Addition (attack at carbonyl carbon) | TS1 | 15.2 |

| 1,4-Conjugate Addition (attack at β-carbon) | TS2 | 12.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

These computational explorations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. They offer valuable insights for designing new synthetic routes and optimizing reaction conditions.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. For this compound, DFT calculations can be employed to predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra, especially for complex molecules.

Similarly, the vibrational frequencies and intensities for IR and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational spectra can be compared with experimental data to confirm the structure of the compound and to assign the observed vibrational modes to specific molecular motions.

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for a Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 189.5 |

| α-Carbon (C-Br) | 125.8 |

| β-Carbon (C-Ph) | 145.2 |

| Phenyl C1 (ipso) | 134.0 |

| Phenyl C2, C6 (ortho) | 129.1 |

| Phenyl C3, C5 (meta) | 128.7 |

| Phenyl C4 (para) | 131.0 |

Note: The values in this table are hypothetical and serve as an example of predicted spectroscopic data.

Applications of 2 Bromo 3 Phenylprop 2 Enal in Complex Organic Synthesis

A Versatile Synthetic Building Block and Intermediate

2-Bromo-3-phenylprop-2-enal serves as a highly adaptable intermediate in organic synthesis due to the presence of multiple reactive sites. The aldehyde group can participate in various nucleophilic addition and condensation reactions, while the α,β-unsaturated system is susceptible to conjugate addition. Furthermore, the vinyl bromide moiety opens avenues for cross-coupling reactions and other transformations involving the carbon-bromine bond. This combination of functionalities allows for the sequential or chemo-selective manipulation of the molecule to construct complex molecular architectures.

The synthesis of this compound itself is typically achieved through the bromination of cinnamaldehyde (B126680) followed by dehydrobromination. One common method involves the addition of bromine to cinnamaldehyde in a solvent like carbon tetrachloride to form 2,3-dibromo-3-phenylpropionaldehyde. This intermediate is then treated with a base, such as sodium carbonate, often in the presence of a phase transfer catalyst, to induce an elimination reaction and yield the desired α-bromocinnamaldehyde.

Precursor to Functionalized α,β-Unsaturated Systems

The inherent structure of this compound makes it an ideal precursor for the synthesis of more complex and functionalized α,β-unsaturated systems.

Synthesis of Dienynes and Related Polyunsaturated Structures via Olefination-Dehydrohalogenation

While direct olefination-dehydrohalogenation of this compound to form dienynes is a plausible synthetic strategy, specific examples in the literature are not extensively documented. However, the general principle of this transformation is well-established in organic chemistry. The aldehyde functionality can undergo olefination reactions, such as the Wittig reaction, to introduce an additional carbon-carbon double bond. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.

Subsequent dehydrobromination of the resulting bromo-diene could then furnish the corresponding dienyne. The success of this step would depend on the choice of base and reaction conditions to favor elimination over other potential side reactions. This two-step sequence would provide a valuable route to conjugated dienynes, which are important structural motifs in natural products and materials science.

Derivatization to Access Diverse Organic Scaffolds

The reactivity of this compound allows for its derivatization into a wide array of organic scaffolds. The aldehyde group can be transformed into various other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through condensation with primary amines.

Furthermore, the carbon-bromine bond can be subjected to a variety of transformations. Nucleophilic substitution reactions can introduce a range of functionalities at the α-position. For example, reaction with amines, thiols, or alkoxides can lead to the formation of α-amino, α-thio, or α-alkoxy α,β-unsaturated aldehydes, respectively. These derivatives can then serve as precursors for the synthesis of more complex molecules, including amino acids, and other biologically relevant compounds.

Role in the Synthesis of Heterocyclic Compounds via Cyclization Reactions

α,β-Unsaturated carbonyl compounds are well-known precursors for the synthesis of a wide variety of heterocyclic systems through cyclization and cycloaddition reactions. This compound, with its additional reactive handle in the form of the bromo substituent, offers unique opportunities for the construction of functionalized heterocycles.

For instance, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical and widely used method for the synthesis of pyrazoles. nih.govmdpi.com By analogy, this compound can react with hydrazines to form pyrazole (B372694) derivatives. The reaction likely proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and elimination of water and hydrogen bromide to afford the aromatic pyrazole ring.

Similarly, the synthesis of pyrimidines can be achieved through the condensation of a three-carbon fragment with an amidine, urea, or guanidine. bu.edu.eg The α,β-unsaturated aldehyde framework of this compound can serve as the three-carbon component in such reactions. The presence of the bromo group can influence the regioselectivity of the cyclization and provide a site for further functionalization of the resulting pyrimidine (B1678525) ring.

The synthesis of pyridines can also be envisioned starting from this compound. Various methods for pyridine (B92270) synthesis involve the condensation of α,β-unsaturated aldehydes or ketones with a nitrogen source. ijpsonline.comnih.govorganic-chemistry.org The specific reaction conditions and the nature of the nitrogen-containing reactant would determine the final substitution pattern of the pyridine ring.

Application in Catalytic Systems and Material Science

The functional groups present in this compound make it a suitable candidate for the development of ligands for metal complexes, which can have applications in catalysis and material science.

Ligand Precursors for Metal Complexes

The aldehyde group of this compound can be readily converted into a Schiff base ligand through condensation with a primary amine. scispace.comorientjchem.orgorientjchem.org Schiff bases are a versatile class of ligands that can coordinate to a wide range of metal ions to form stable complexes. nih.govyu.edu.jo The resulting Schiff base ligand derived from this compound would contain both a nitrogen donor atom from the imine and potentially an oxygen donor if a hydroxyl-containing amine is used. The phenyl group and the bromo substituent would also influence the steric and electronic properties of the ligand and its corresponding metal complexes.

Based on the current scientific literature available, there is no specific information regarding the direct application of this compound in the photocatalytic degradation of organic pollutants. Research in the field of photocatalysis focuses on the use of semiconductor materials as catalysts to break down various environmental contaminants. However, studies detailing the role of this compound in these processes have not been identified.

Therefore, the section on "Involvement in Photocatalytic Degradation Processes of Organic Pollutants" cannot be substantiated with research findings at this time.

Future Prospects and Emerging Research Avenues for 2 Bromo 3 Phenylprop 2 Enal Chemistry

Development of Enantioselective Transformations

A primary objective in contemporary synthesis is the control of stereochemistry, and the development of enantioselective transformations for 2-bromo-3-phenylprop-2-enal is a burgeoning field. The creation of chiral molecules from this achiral precursor is of significant interest for applications in pharmaceuticals and materials science. Organocatalysis, particularly aminocatalysis, has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes. nih.govbohrium.com This strategy relies on the formation of transient chiral enamine intermediates, which can then react with electrophiles in a stereocontrolled manner.

Key challenges in applying these methods to substrates like this compound include managing the reactivity of the resulting trisubstituted enamine and ensuring high facial selectivity. bohrium.com Future research will likely focus on the design of novel, highly effective organocatalysts, such as diarylprolinol silyl (B83357) ethers, which have proven competent in related transformations. nih.gov

Recent computational studies on the N-Heterocyclic Carbene (NHC) catalyzed [4+2] cycloaddition of 2-bromo-2-enals with acylhydrazones have demonstrated a viable pathway to achieving high stereoselectivity. rsc.org These studies show that a chiral NHC catalyst can effectively control the formation of the desired (R)-δ-lactam product, indicating a promising avenue for developing practical enantioselective reactions. rsc.org The continued development of such catalytic systems is crucial for unlocking the full synthetic potential of this compound in asymmetric synthesis.

Table 1: Approaches for Asymmetric Aldehyde Functionalization

| Catalytic Strategy | Intermediate | Key Features | Potential Application for this compound |

| Aminocatalysis | Chiral Enamine | Utilizes primary or secondary amine catalysts (e.g., proline derivatives) to activate the aldehyde. | Asymmetric alkylation or conjugate addition reactions. |

| N-Heterocyclic Carbene (NHC) Catalysis | Breslow Intermediate / Acyl Azolium | Generates umpolung reactivity, making the aldehyde carbon nucleophilic. | Enantioselective annulations and cycloadditions. rsc.org |

| Transition Metal Catalysis | Chiral Metal Enolate | Employs chiral metal complexes (e.g., Rh, Pd, Cu) to control stereochemistry. | Asymmetric allylic alkylation or cross-coupling reactions. |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

Furthermore, the principles of sustainable synthesis are increasingly guiding chemical research. Methodologies such as multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly desirable. rsc.org These processes are atom-economical and reduce waste by minimizing intermediate isolation and purification steps. Designing MCRs that incorporate this compound could provide rapid access to diverse and complex molecular scaffolds, aligning with the goals of green chemistry. rsc.org Future work will likely aim to combine the benefits of flow chemistry with high-efficiency MCRs involving this versatile aldehyde.

Exploration of Novel Catalytic Cycles and Applications

The discovery of novel catalytic cycles is paramount for expanding the synthetic utility of this compound. N-Heterocyclic Carbene (NHC) organocatalysis has shown remarkable promise in this area. NHCs can activate 2-bromo-2-enals to participate in unique cycloaddition reactions that would otherwise be difficult to achieve. rsc.org

A computationally elucidated catalytic cycle for the reaction between a 2-bromo-2-enal and an acylhydrazone highlights this potential. The process is initiated by the activation of the aldehyde by the NHC catalyst. rsc.org This is followed by a series of steps including proton transfer, debromination, and the formation of a vinyl enolate intermediate. rsc.org The cycle culminates in a [4+2] cycloaddition, followed by the expulsion of the NHC catalyst to release the final δ-lactam product. rsc.org This detailed mechanistic understanding provides a blueprint for designing new reactions and catalysts. Future research will focus on expanding the scope of NHC-catalyzed transformations for this compound to access different heterocyclic systems and on exploring other catalytic platforms, such as dual-catalysis systems, to unlock unprecedented reactivity modes.

Computational Design of New Reactivity Modes and Molecular Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, DFT calculations are instrumental in designing new reactions and understanding the mechanisms of existing ones. rsc.org

DFT studies have been successfully used to investigate the mechanistic features, chemoselectivity, and stereoselectivity of NHC-catalyzed reactions involving 2-bromo-2-enals. rsc.org These computational models can map out the entire reaction pathway, identify the most energetically favorable route, and analyze the transition states that govern selectivity. For instance, Distortion/Interaction and Non-Covalent Interaction (NCI) analyses can reveal the specific molecular interactions responsible for the observed stereochemical outcome in a catalytic reaction. rsc.org Furthermore, the calculation of Global Reactivity Indexes (GRIs) helps to quantify the role and effectiveness of the catalyst in the reaction. rsc.org

Looking ahead, the predictive power of computational chemistry will be harnessed to design entirely new reactivity modes for this compound. By modeling the interaction of the aldehyde with novel catalysts or reactant partners, researchers can screen for promising new transformations in silico before attempting them in the laboratory. This synergy between computational design and experimental validation will accelerate the discovery of new molecular architectures and synthetic methodologies, ensuring that the full potential of this compound as a chemical building block is realized.

Table 2: Application of Computational Methods in 2-Bromo-2-enal Chemistry

| Computational Method | Purpose | Key Insights Gained | Reference |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and energy profiles. | Determined the most favorable reaction pathway for NHC-catalyzed cycloaddition; identified key intermediates like the Breslow intermediate and vinyl enolate. | rsc.org |

| Distortion/Interaction Analysis | Understand the origin of stereoselectivity. | Pinpointed the specific non-covalent interactions between the catalyst and substrate that control the stereochemical outcome. | rsc.org |

| Global Reactivity Indexes (GRIs) | Investigate the role and activity of the catalyst. | Quantified the electronic contributions of the NHC catalyst to the overall reaction. | rsc.org |

| Conceptual DFT | Predict global and local reactivity. | Can be used to predict sites of nucleophilic/electrophilic attack on novel substrates. | mdpi.com |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-Bromo-3-phenylprop-2-enal?

- Methodological Answer :

- 1H/13C NMR : Analyze proton environments (e.g., aldehyde proton at δ 9.5–10.5 ppm, vinyl protons at δ 6.5–7.5 ppm) and carbon signals for bromine-induced deshielding.

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination to resolve stereochemistry (Z-configuration confirmed by ) .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer :

- Bromination of Cinnamaldehyde : Use N-bromosuccinimide (NBS) in anhydrous conditions with radical initiators (e.g., AIBN) to selectively brominate the α-position.

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Heck reactions using brominated precursors (see analogous methods for bromophenyl ketones in ) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (mp 49–50°C, as per ) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store at 0–6°C under inert gas (N2/Ar) to prevent oxidation or decomposition (similar to brominated boronic acids in ).

- Use amber vials to avoid light-induced degradation of the α,β-unsaturated aldehyde moiety .

Q. How can researchers assess the purity of this compound for synthetic applications?

- Methodological Answer :

- HPLC/GC : Compare retention times against commercial standards (e.g., >95% purity criteria as in ) .

- Melting Point Analysis : Confirm consistency with literature values (e.g., mp 49–50°C, ) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound across solvent systems be resolved?

- Methodological Answer :

- Systematic Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents to evaluate dielectric effects on reaction kinetics.

- Kinetic Profiling : Use in-situ NMR or IR to monitor intermediate formation (e.g., enol intermediates in aldol reactions).

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (temperature, catalyst loading) and identify yield-limiting factors (principles from ).

Q. What strategies minimize diastereomer formation in aldol reactions involving this compound?

- Methodological Answer :

- Chiral Catalysts : Use proline-derived organocatalysts to enforce enantioselectivity (analogous to asymmetric syntheses in ).

- Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress thermal racemization.

- Additive Screening : Introduce Lewis acids (e.g., ZnCl2) to stabilize transition states (see boronic acid reactions in ).

Q. How does the bromine substituent influence the reactivity of this compound in Diels-Alder reactions compared to non-halogenated analogs?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine increases electrophilicity of the α,β-unsaturated aldehyde, accelerating diene reactivity (cf. 2-chloro analogs in ).

- Regioselectivity : Computational modeling (DFT, ACD/Labs Percepta) predicts preferential endo transition states due to bromine’s steric bulk (similar to halogenated ketones in ) .

Q. What computational approaches predict the regioselectivity of nucleophilic additions to this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C-2 vs. C-3 positions).

- Molecular Dynamics (MD) : Simulate solvent effects on transition-state geometries (refer to for predictive data workflows) .

Contradiction Analysis Framework

Adapted from :

Identify Discrepancies : Compare reported yields/selectivities across literature.

Variable Isolation : Use DoE to test hypotheses (e.g., solvent polarity, catalyst type).

Mechanistic Validation : Probe intermediates via trapping experiments or isotopic labeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.